Phenol, 4-(4-thiazolylmethyl)-
Overview
Description
Phenol, 4-(4-thiazolylmethyl)- is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a phenol group attached to a thiazole ring via a methylene bridge. Its structure imparts significant chemical reactivity, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(4-thiazolylmethyl)- typically involves the reaction of 4-thiazolylmethyl chloride with phenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Phenol, 4-(4-thiazolylmethyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(4-thiazolylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: Both the phenol and thiazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenol and thiazole derivatives.
Scientific Research Applications
Phenol, 4-(4-thiazolylmethyl)- is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its antimicrobial and anticancer properties.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenol, 4-(4-thiazolylmethyl)- involves its interaction with various molecular targets and pathways. The phenol group can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes. The thiazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-(2-thiazolylmethyl)-
- Phenol, 4-(5-thiazolylmethyl)-
- Phenol, 4-(4-imidazolylmethyl)-
Uniqueness
Phenol, 4-(4-thiazolylmethyl)- is unique due to the specific positioning of the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
4-(1,3-thiazol-4-ylmethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-10-3-1-8(2-4-10)5-9-6-13-7-11-9/h1-4,6-7,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDNEOCEEZTPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CSC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179018-46-3 | |
Record name | 4-[(1,3-thiazol-4-yl)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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